molecular formula C15H13BrN2O3S B3103608 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1445993-85-0

4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3103608
CAS No.: 1445993-85-0
M. Wt: 381.2 g/mol
InChI Key: JJPYBDZWIWWOEG-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a pyrrolo[2,3-c]pyridine core substituted with a bromine atom at position 4, a methoxy group at position 7, and a tosyl (p-toluenesulfonyl) group at position 1. Its molecular formula is C₁₅H₁₃BrN₂O₃S, with a molecular weight of 381.24 g/mol .

Synthesis:
The compound is synthesized via tosylation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (11) using tosyl chloride in THF with NaH as a base. The reaction achieves a 77% yield after recrystallization from acetonitrile .

Applications:
It serves as a key intermediate in the development of dual BET/HDAC inhibitors, which are investigated for anticancer therapies .

Properties

IUPAC Name

4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(19,20)18-8-7-12-13(16)9-17-15(21-2)14(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYBDZWIWWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves several steps. One common synthetic route starts with the preparation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, which is then tosylated to obtain the final product . The reaction conditions typically involve the use of tosyl chloride and a base such as triethylamine in an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • Mechanism of Action : The compound has shown potential as an anticancer agent by inhibiting specific pathways involved in tumor growth. Research indicates it may target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
    • Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrolo[2,3-c]pyridine were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects .
  • Neuroprotective Effects :
    • Research Findings : Studies have suggested that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders .
    • Case Study : A research article highlighted its efficacy in reducing oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurotoxicity .

Organic Synthesis Applications

  • Synthesis of Complex Molecules :
    • Role as an Intermediate : this compound serves as an important intermediate in the synthesis of various bioactive compounds, including heterocycles and pharmaceuticals.
    • Example Reaction : It can undergo nucleophilic substitution reactions to form more complex structures, which are essential in drug development .
  • Development of Pesticides :
    • Agricultural Chemistry : The compound has been explored for its potential use as a pesticide due to its structural properties that may confer biological activity against pests.
    • Case Study : A comparative study on various pyrrolo compounds indicated that those with a similar structure exhibited significant insecticidal activity, suggesting a potential application for this compound in agrochemicals .

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The bromine atom and methoxy group also contribute to its chemical properties, influencing its behavior in different environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Core Variations

4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • Core Structure : Pyrrolo[2,3-b]pyridine (nitrogen at positions 1 and 3 vs. 1 and 4 in the target compound).
  • Substituents : Bromine at position 4, tosyl at position 1.
  • Molecular Weight : 367.22 g/mol .
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
  • Substituents : Chlorine replaces methoxy at position 7; an aldehyde group is introduced at position 3.
  • Molecular Weight : 259.49 g/mol .
  • Reactivity : The aldehyde group enables condensation reactions, making it suitable for synthesizing Schiff bases or hydrazones in pharmaceutical intermediates .

Derivatives with Modified Functional Groups

Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Substituents : Ethyl ester at position 2.
  • Molecular Weight : 453.31 g/mol .
  • Application : The ester group enhances solubility in organic solvents, facilitating use in medicinal chemistry optimizations.
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Core Structure : Pyrrolo[2,3-d]pyrimidine (a fused pyrimidine ring).
  • Substituents : Bromine at position 5, methyl at position 5.
  • Molecular Weight: Not specified, but pyrimidine cores are often used in kinase inhibitor design .

Key Observations :

  • Electron-Withdrawing Groups: The tosyl group in the target compound enhances stability but may hinder nucleophilic aromatic substitution compared to non-sulfonated analogs.
  • Methoxy vs. Chlorine : The methoxy group in the target compound increases electron density, favoring electrophilic substitutions, whereas chlorine in analogs like 4-bromo-7-chloro derivatives may enhance halogen bonding in biological targets .

Biological Activity

4-Bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 1445993-85-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C15_{15}H13_{13}BrN2_2O3_3S, with a molecular weight of 381.24 g/mol. Its structure features a pyrrolo[2,3-c]pyridine core with bromine and methoxy substituents, which may influence its biological properties.

PropertyValue
Molecular FormulaC15_{15}H13_{13}BrN2_2O3_3S
Molecular Weight381.24 g/mol
CAS Number1445993-85-0

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. Research conducted on various cancer cell lines has demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Mechanism of Action:

  • Inhibition of Cell Cycle Progression: The compound disrupts the cell cycle at the G2/M phase, leading to cell death.
  • Induction of Apoptosis: It activates caspase pathways, promoting programmed cell death in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Tests indicate that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings:

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 10 to 50 µg/mL against tested strains.
  • Mechanism: The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties , potentially benefiting conditions such as Alzheimer's disease.

Case Studies:

  • A study involving neuronal cell cultures demonstrated that the compound reduces oxidative stress markers and enhances cell viability in the presence of neurotoxins.
  • Animal models treated with the compound showed improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine?

The compound is typically synthesized via multi-step routes. A common method involves:

  • Bromination : Introduction of bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions .
  • Methoxy group installation : Methoxylation via nucleophilic substitution or palladium-catalyzed coupling .
  • Tosylation : Protection of the pyrrole nitrogen with tosyl chloride in the presence of a base (e.g., pyridine) . Key steps include refluxing in solvents like DMF or THF, followed by purification via column chromatography. For example, a 94% yield was achieved using sequential bromination and tosylation, confirmed by 1H NMR^{1}\text{H NMR} (δ 12.15 ppm for NH) and 13C NMR^{13}\text{C NMR} .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Resolves dihedral angles (e.g., 7.91° between phenyl and pyrrole rings) and π-π interactions (centroid distances: 3.807 Å) .
  • NMR spectroscopy : Distinct signals for bromine (δ 7.76 ppm, singlet) and methoxy groups (δ 4.02 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 463.09 for bromo-iodo analogs) confirm molecular weight .

Q. What are the primary pharmacological targets of this compound?

Pyrrolo[2,3-c]pyridine derivatives exhibit proton pump inhibition (PPI) with reversible effects, making them candidates for acid-related disorders. The tosyl group enhances metabolic stability, while bromine and methoxy substituents modulate binding affinity to H+/K+-ATPase .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselective bromination at the 4-position (vs. 5- or 6-positions) is achieved by:

  • Electrophilic directing groups : Methoxy groups at the 7-position direct bromination via resonance effects .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions .
  • Catalytic systems : Use of Lewis acids (e.g., FeCl3_3) to stabilize transition states .

Q. What strategies optimize yield in multi-step syntheses?

StepOptimization StrategyYield Improvement
TosylationUse anhydrous conditions85% → 94%
PurificationGradient elution (hexane:EtOAc)Purity >95%
Scaling-upContinuous flow reactorsReduced reaction time by 40%

Q. How do structural analogs compare in biological activity?

Analog (Modification)Activity vs. Parent CompoundKey Difference
4-Chloro substitution30% lower PPI activityReduced electronegativity
Removal of tosyl groupUnstable in gastric pHLoss of metabolic stability
5-Bromo-7-azaindole scaffoldEnhanced kinase inhibitionAdditional N-atom for H-bonding

Q. How can conflicting data on proton pump inhibition be resolved?

Contradictions in IC50_{50} values may arise from:

  • Assay variability : Use standardized H+/K+-ATPase activity assays (e.g., porcine gastric vesicles) .
  • Stereochemical factors : Chiral HPLC separation to isolate enantiomers for individual testing .
  • pH-dependent activity : Test inhibition at pH 1.0–3.0 (physiological range) vs. neutral buffers .

Q. What methods protect the tosyl group during functionalization?

  • Temporary deprotection : Use TBAF (tetrabutylammonium fluoride) to remove tosyl groups selectively, followed by re-protection .
  • Orthogonal protection : Introduce Fmoc or Boc groups for subsequent reactions .

Methodological Considerations

  • Synthetic reproducibility : Ensure anhydrous conditions for tosylation to prevent hydrolysis .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon environments .
  • SAR studies : Combine computational docking (e.g., AutoDock Vina) with in vitro assays to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
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4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine

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